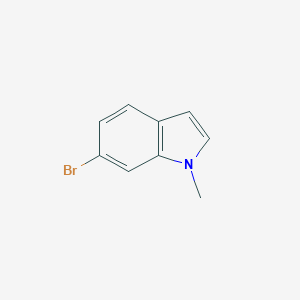
Ethyl 5-Chloropyridine-2-carboxylate
Descripción general
Descripción
Ethyl 5-Chloropyridine-2-carboxylate is a chemical compound with the CAS Number: 128072-93-5 and Linear Formula: C8H8ClNO2 . It has a molecular weight of 185.61 and is a solid in physical form .
Molecular Structure Analysis
The IUPAC name for Ethyl 5-Chloropyridine-2-carboxylate is ethyl 5-chloro-2-pyridinecarboxylate . The InChI Code is 1S/C8H8ClNO2/c1-2-12-8(11)7-4-3-6(9)5-10-7/h3-5H,2H2,1H3 .Physical And Chemical Properties Analysis
Ethyl 5-Chloropyridine-2-carboxylate has a melting point of 47 - 50°C . The predicted boiling point is 263.4±20.0 °C and the predicted density is 1.245±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .Aplicaciones Científicas De Investigación
Summary of Application
“Ethyl 5-Chloropyridine-2-carboxylate” is used in the pharmaceutical industry for the detection of genotoxic impurities in active pharmaceutical ingredients (APIs) .
Methods of Application
A novel analytical method, based on high-performance liquid chromatography with a UV (HPLC-UV) detection system, has been developed and validated for the sensitive detection of a genotoxic impurity (GTI) 5-amino-2-chloropyridine (5A2Cl) in a model API tenoxicam (TNX) .
Results or Outcomes
The developed analytical method was accurate, and the achieved limit of detection and limit of quantification values for the target compound 5A2Cl were 0.015 and 0.048 μg mL −1, respectively . The recovery values were calculated and found to be between 98.80 and 100.03% .
Organic Chemistry
Summary of Application
“Ethyl 5-Chloropyridine-2-carboxylate” is used in organic chemistry for the synthesis of other organic compounds .
Methods of Application
Ethyl 5-chloro-4-(2-nitroethenyl)pyrrole-3-carboxylates, obtained by the condensation of ethyl 5-chloro-4-formylpyrrole-3-carboxylates with nitromethane, react with N-methylazomethine ylide with the formation of ethyl 5-chloro-4-(4-nitropyrrolidin-3-yl)pyrrole-3-carboxylates .
Results or Outcomes
The reaction results in the formation of ethyl 5-chloro-4-(4-nitropyrrolidin-3-yl)pyrrole-3-carboxylates .
Purification Process Development
Summary of Application
“Ethyl 5-Chloropyridine-2-carboxylate” is used in the development of purification processes for the preparation of Edoxaban intermediate .
Methods of Application
The process starts with a condensation reaction between ethyl oxalyl chloride and 2-amino-5-chloro pyridine in the presence of acetonitrile .
Results or Outcomes
Synthesis Routes
Summary of Application
“Ethyl 5-Chloropyridine-2-carboxylate” is used in the synthesis routes of other compounds.
Methods of Application
The details of the synthesis routes and experimental procedures can be found in the referenced source.
Results or Outcomes
The outcomes of the synthesis routes can also be found in the referenced source.
Chemical Reagent
Summary of Application
“Ethyl 5-Chloropyridine-2-carboxylate” is used as a chemical reagent in various chemical reactions .
Methods of Application
The specific methods of application can vary depending on the type of reaction. For detailed procedures, it’s best to refer to the original research articles or consult with a subject matter expert in the field .
Results or Outcomes
The outcomes can vary depending on the type of reaction. For detailed results or outcomes, it’s best to refer to the original research articles or consult with a subject matter expert in the field .
Safety And Hazards
Propiedades
IUPAC Name |
ethyl 5-chloropyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-2-12-8(11)7-4-3-6(9)5-10-7/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEBBWTPLBRZIOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30572548 | |
| Record name | Ethyl 5-chloropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30572548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-Chloropyridine-2-carboxylate | |
CAS RN |
128072-93-5 | |
| Record name | Ethyl 5-chloropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30572548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details














Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

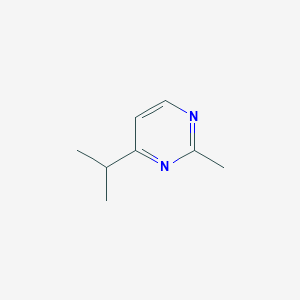
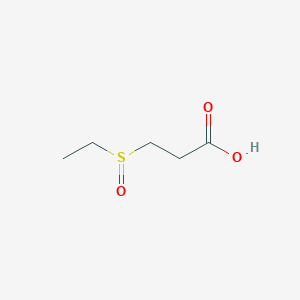
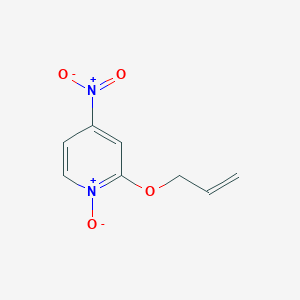
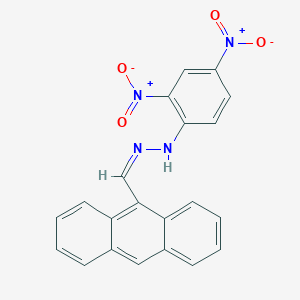
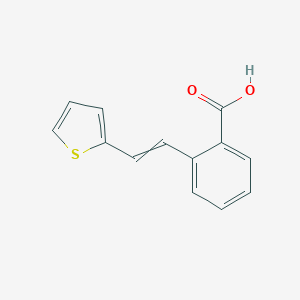
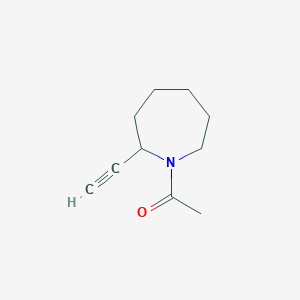
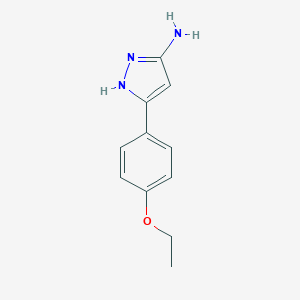
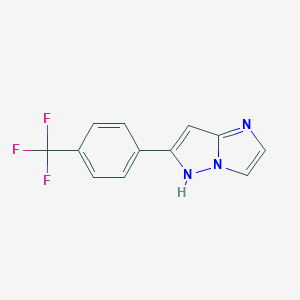
![4-[(3-Amino-2-oxoazetidin-1-yl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B159824.png)
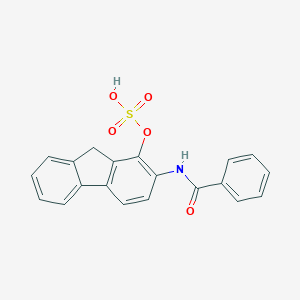
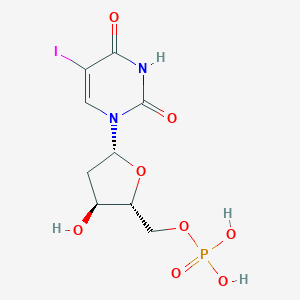

![[(1R,4S)-4-(2-amino-6-oxo-3H-purin-9-yl)cyclopent-2-en-1-yl] (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate](/img/structure/B159831.png)
